molecular formula C6H5ClINO B1462456 (2-Chloro-4-iodopyridin-3-yl)methanol CAS No. 884494-44-4

(2-Chloro-4-iodopyridin-3-yl)methanol

Cat. No. B1462456
CAS RN: 884494-44-4
M. Wt: 269.47 g/mol
InChI Key: BZQRQPAKTCMYIA-UHFFFAOYSA-N
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Description

“(2-Chloro-4-iodopyridin-3-yl)methanol” is a chemical compound with the empirical formula C6H5ClINO . It has a molecular weight of 269.47 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is OCc1c(Cl)nccc1I . This indicates that the compound has a pyridine ring with chlorine and iodine substituents at the 2nd and 4th positions, respectively, and a methanol group attached to the 3rd position.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to "(2-Chloro-4-iodopyridin-3-yl)methanol" are often explored for their synthesis methods and structural characteristics. For instance, the synthesis and crystal structure analysis of related compounds provide insights into their potential as building blocks for more complex chemical entities. These studies highlight the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the structures and influencing their physical properties (L. Tessler & I. Goldberg, 2004; Wang et al., 2008).

Catalysis and Chemical Reactions

The utility of such compounds in catalysis and as intermediates in chemical reactions is another area of interest. Research has demonstrated that compounds with similar functionalities can act as catalysts or intermediates in the synthesis of industrially important chemicals, such as methanol, through hydrogenation of carbon oxides. The unique chemical and physical properties of these compounds, including the ability to switch between oxidation states, make them valuable in catalytic processes (A. Richard & M. Fan, 2018).

Material Science and Sensing Applications

In material science, compounds with chloro, iodo, and pyridinyl groups have been investigated for their potential in creating novel materials with specific functions, such as sensing. For example, studies on methanol sensors utilize similar compounds to achieve high selectivity and sensitivity towards methanol vapors, demonstrating their usefulness in environmental monitoring and industrial process control (Pingwu Du, 2010).

Safety And Hazards

This compound is classified under the GHS07 hazard pictogram . It has a hazard statement of H302, indicating that it is harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

(2-chloro-4-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRQPAKTCMYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654064
Record name (2-Chloro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-iodopyridin-3-yl)methanol

CAS RN

884494-44-4
Record name (2-Chloro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-44-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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